

Isocarlinoside: A Spectroscopic Guide for Researchers

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Compound of Interest		
Compound Name:	Isocarlinoside	
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An In-depth Technical Examination of the UV-Vis and NMR Spectral Data of **Isocarlinoside** for Scientific Professionals in Drug Discovery and Natural Product Research.

Isocarlinoside, a flavone C-glycoside, has garnered interest within the scientific community for its potential biological activities. As a natural product, its unambiguous identification and characterization are paramount for any subsequent research and development. This technical guide provides a comprehensive overview of the Ultraviolet-Visible (UV-Vis) and Nuclear Magnetic Resonance (NMR) spectral data for **Isocarlinoside**, offering a foundational resource for its identification and further investigation.

Spectroscopic Data of Isocarlinoside

The structural elucidation of **Isocarlinoside** is heavily reliant on spectroscopic techniques. UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore system, characteristic of its flavonoid core. NMR spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, offers a detailed map of the molecular structure, revealing the connectivity and chemical environment of each atom.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of **Isocarlinoside**, typically recorded in methanol, exhibits absorption bands that are characteristic of a flavone nucleus. These bands arise from the $\pi \to \pi^*$ electronic transitions within the conjugated system of the benzoyl and cinnamoyl moieties of the flavonoid structure.



Table 1: UV-Vis Spectral Data for Isocarlinoside

Solvent	λmax (nm)
Methanol	Data not available

A specific UV-Vis spectrum with absorption maxima (λmax) for **Isocarlinoside** could not be located in the available literature. Researchers should expect to see two major absorption bands typical for flavones: Band I (in the range of 300-380 nm) corresponding to the B-ring cinnamoyl system, and Band II (in the range of 240-280 nm) corresponding to the A-ring benzoyl system.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The complete assignment of the ¹H and ¹³C NMR spectra is crucial for the unambiguous identification of **Isocarlinoside**. The chemical shifts are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz).

Table 2: ¹H NMR Spectral Data of **Isocarlinoside** (Data for a closely related isomer, Carlinoside, is provided for reference)



Position	δΗ (ррт)	Multiplicity	J (Hz)
Aglycone			
3	6.78	s	
2'	7.90	d	8.8
3'	6.92	d	8.8
5'	6.92	d	8.8
6'	7.90	d	8.8
C-Glucosyl			
1"	4.69	d	9.8
C-Arabinosyl			
1"'	4.87	d	9.5

Detailed ¹H NMR data specifically for **Isocarlinoside** was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts and coupling constants for **Isocarlinoside** are expected to be very similar, with minor variations due to the different stereochemistry of the sugar moieties.

Table 3: ¹³C NMR Spectral Data of **Isocarlinoside** (Data for a closely related isomer, Carlinoside, is provided for reference)



Position	δC (ppm)
Aglycone	
2	164.1
3	102.8
4	182.2
5	161.2
6	109.1
7	163.2
8	105.3
9	157.0
10	104.0
1'	121.5
2'	128.6
3'	116.0
4'	161.3
5'	116.0
6'	128.6
C-Glucosyl	
1"	74.0
2"	71.2
3"	79.0
4"	70.9
5"	81.8
6"	61.8



C-Arabinosyl	
1'''	71.0
2""	71.5
3'''	74.4
4'''	68.7
5'''	76.5

Detailed ¹³C NMR data specifically for **Isocarlinoside** was not available in the searched literature. The data presented is for Carlinoside, a closely related isomer, and serves as a reference. The chemical shifts for **Isocarlinoside** are expected to be very similar.

Experimental Protocols

The acquisition of high-quality spectroscopic data is fundamental for accurate structural elucidation. The following are generalized experimental protocols for obtaining UV-Vis and NMR spectra of flavonoid glycosides like **Isocarlinoside**.

UV-Vis Spectroscopy

- Sample Preparation: A dilute solution of the purified Isocarlinoside is prepared in a UV-transparent solvent, typically methanol or ethanol. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (ideally between 0.2 and 0.8 absorbance units).
- Instrumentation: A dual-beam UV-Vis spectrophotometer is used to record the spectrum.
- Data Acquisition: The spectrum is scanned over a wavelength range of 200-600 nm. The solvent is used as a blank to zero the instrument. The wavelengths of maximum absorbance (λmax) are recorded.

NMR Spectroscopy

• Sample Preparation: A few milligrams of the dry, pure **Isocarlinoside** sample are dissolved in an appropriate deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). A small amount of a



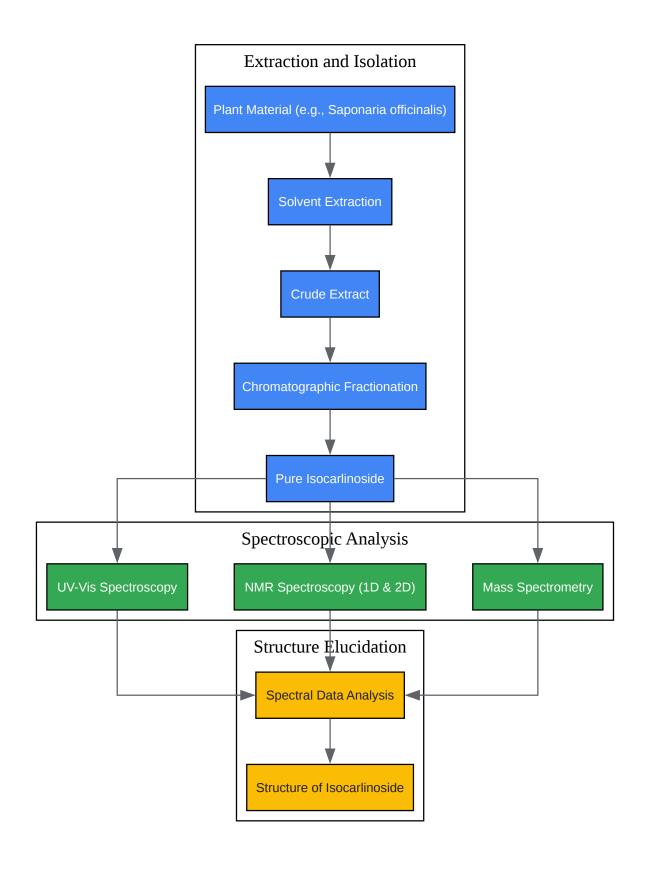
reference standard, such as tetramethylsilane (TMS), is added for chemical shift calibration.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Key parameters to be set include the spectral width, acquisition time, relaxation delay, and number of scans.
 - ¹³C NMR: A one-dimensional carbon-13 NMR spectrum is acquired, typically with proton decoupling to simplify the spectrum to single lines for each carbon.
 - 2D NMR: To aid in the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional NMR experiments is often necessary. These can include COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond proton-carbon correlations, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

Visualization of Experimental Workflow

The general workflow for the isolation and characterization of a natural product like **Isocarlinoside** can be visualized to provide a clear overview of the process.





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Caption: General workflow for the isolation and structural elucidation of **Isocarlinoside**.







Disclaimer: The provided NMR data is for a closely related isomer and should be used as a reference. Researchers should obtain and analyze the spectral data for their own isolated **Isocarlinoside** for definitive identification.

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